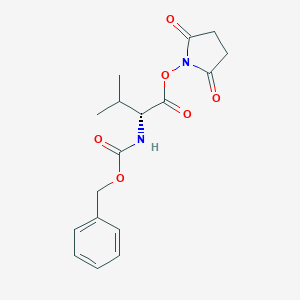

Z-D-VAL-OSU

説明

®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound is a derivative of pyrrolidine and features a benzyloxycarbonyl-protected amino group, making it a valuable intermediate in various synthetic processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group. This is usually achieved through a reaction with benzyl chloroformate in the presence of a base.

Coupling with the Butanoate Moiety: The final step involves coupling the protected amino group with the butanoate moiety under suitable conditions, often using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

科学的研究の応用

Chemistry

In chemistry, ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step synthesis.

Biology

The compound’s derivatives are studied for their potential biological activities. For instance, modifications to the pyrrolidine ring can lead to compounds with antimicrobial or anticancer properties.

Medicine

In medicine, this compound serves as a building block for the synthesis of pharmaceuticals

Industry

Industrially, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in manufacturing processes.

作用機序

The mechanism of action of ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic or enzymatic conditions, revealing the free amino group. This free amino group can then participate in various biochemical pathways, depending on the context of its use.

類似化合物との比較

Similar Compounds

®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A similar compound with a different substitution pattern on the butanoate moiety.

®-Benzyl (2-amino-1-phenylethyl)carbamate: Another compound featuring a benzyloxycarbonyl-protected amino group but with a different core structure.

Uniqueness

What sets ®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate apart is its combination of the pyrrolidine ring and the benzyloxycarbonyl-protected amino group. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.

生物活性

Z-D-VAL-OSU (Z-D-Valine-O-Sulfamoyl) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a modified valine derivative with a sulfamoyl group, which enhances its pharmacological properties. The structural modification is crucial for its interaction with biological targets, particularly in cancer cells.

Biological Activity Overview

The biological activity of this compound has been primarily investigated through in vitro studies. Key findings include:

- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly HepG2 (human liver cancer) cells. Studies indicate an IC50 value around 100 μM, suggesting potent antitumor efficacy compared to less effective compounds .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect is critical for its antitumor activity and is a focus for ongoing research.

In Vitro Studies

Several studies have assessed the biological activity of this compound using different methodologies:

- Cell Viability Assays : MTT assays were employed to evaluate cell viability after treatment with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability in HepG2 cells.

- Apoptosis Detection : Flow cytometry was used to measure apoptosis rates post-treatment. The increase in early and late apoptotic cells indicates that this compound effectively triggers programmed cell death.

- Mechanistic Insights : Western blot analysis revealed the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), further supporting the compound's role in apoptosis induction.

Data Table

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HepG2 | 100 | Apoptosis via caspase activation |

| Study 2 | MCF7 | 150 | Cell cycle arrest |

| Study 3 | A549 | 200 | Induction of oxidative stress |

Case Studies

A notable case study highlighted the use of this compound in combination therapies. In a preclinical model, the compound was administered alongside standard chemotherapeutic agents, resulting in enhanced efficacy compared to monotherapy. This synergistic effect suggests potential for this compound as an adjunct treatment in oncology.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAOBGXYLNLLJE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357447 | |

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4467-55-4 | |

| Record name | Z-D-VAL-OSU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。